molecular formula C15H18N2O3 B2843221 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione CAS No. 2415452-93-4

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione

Cat. No. B2843221
CAS RN: 2415452-93-4
M. Wt: 274.32
InChI Key: YHNYAQLPCBGLAO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione, also known as MMPP, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MMPP is a piperazine derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In

Mechanism Of Action

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione acts as a selective antagonist for the 5-HT2A receptor by binding to the receptor and preventing the activation of downstream signaling pathways. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione also inhibits the reuptake of serotonin by binding to the serotonin transporter and preventing the uptake of serotonin into presynaptic neurons. These mechanisms of action have been shown to have various effects on physiological processes such as mood regulation, perception, and appetite.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been shown to have various biochemical and physiological effects. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been shown to decrease the activity of the prefrontal cortex, which is involved in various cognitive processes such as decision-making and working memory. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has also been shown to decrease the activity of the amygdala, which is involved in various emotional processes such as fear and anxiety. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been shown to decrease the activity of the striatum, which is involved in various motor processes such as movement and reward.

Advantages And Limitations For Lab Experiments

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has various advantages and limitations for lab experiments. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione is a selective antagonist for the 5-HT2A receptor, which allows for the investigation of the role of the receptor in various physiological and pathological conditions. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione also inhibits the reuptake of serotonin, which allows for the investigation of the role of serotonin in various physiological and pathological conditions. However, 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has limitations such as its potential toxicity and its limited solubility in water, which can affect its use in certain experiments.

Future Directions

There are various future directions for the use of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione in scientific research. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can be used to investigate the role of the 5-HT2A receptor and serotonin in various physiological and pathological conditions such as depression, anxiety, and schizophrenia. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can also be used to investigate the role of the prefrontal cortex, amygdala, and striatum in various cognitive, emotional, and motor processes. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can also be used to develop new drugs that target the 5-HT2A receptor and serotonin transporter for the treatment of various disorders.

Synthesis Methods

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can be synthesized through various methods, including the reaction of 2-methoxybenzoyl chloride with 2-methylprop-2-en-1-amine, followed by the reaction with piperazine-2,3-dione. Another method involves the reaction of 2-methoxyphenylhydrazine with 2-methylprop-2-en-1-one, followed by the reaction with piperazine-2,3-dione. Both methods result in the formation of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione, which can be purified through various techniques such as column chromatography.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been shown to act as a selective antagonist for the 5-HT2A receptor, which is involved in various physiological processes such as mood regulation and perception. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has also been shown to have an inhibitory effect on the reuptake of serotonin, which is a neurotransmitter that plays a role in various physiological processes such as appetite, sleep, and mood. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been used in various studies to investigate the role of the 5-HT2A receptor and serotonin in various physiological and pathological conditions.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(2-methylprop-2-enyl)piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11(2)10-16-8-9-17(15(19)14(16)18)12-6-4-5-7-13(12)20-3/h4-7H,1,8-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNYAQLPCBGLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(C(=O)C1=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione

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